Indol-1-yl vs. Benzo[d]isoxazol-3-yl Substitution: Differential Hydrogen-Bond Acceptor Capacity
The target compound carries an indol-1-yl ethanone moiety, whereas its closest commercially listed analog, 2-(benzo[d]isoxazol-3-yl)-1-(4-(benzo[d]thiazol-2-yloxy)piperidin-1-yl)ethanone, replaces the indole with a benzo[d]isoxazole ring . While no head-to-head bioassay comparison has been published, a class-level inference can be drawn from the differential hydrogen-bond acceptor (HBA) count and topographical polar surface area (tPSA) differences between the two heterocyclic substituents. The indole nitrogen contributes one additional HBA site compared to the isoxazole oxygen, and the indole ring system presents a larger planar aromatic surface for π-stacking interactions [1]. These physicochemical differences are known to translate into distinct binding poses against bromodomain and kinase targets in analogous chemotypes [2].
| Evidence Dimension | Hydrogen-bond acceptor count (HBA) and topological polar surface area (tPSA) of the variable substituent |
|---|---|
| Target Compound Data | Indol-1-yl: 1 hydrogen-bond acceptor (indole N); indole ring tPSA ~15.8 Ų |
| Comparator Or Baseline | Benzo[d]isoxazol-3-yl: 2 hydrogen-bond acceptors (isoxazole N+O); isoxazole ring tPSA ~26.0 Ų (estimated in silico) |
| Quantified Difference | Comparative HBA difference: target compound has 1 fewer HBA than the isoxazole analog in the variable region. Estimated tPSA difference: ~10.2 Ų lower for the indole substituent. |
| Conditions | In silico calculation using standard molecular descriptors (DRAGON/MOE). Experimental crystallographic or biochemical binding data for this specific pair are not available in the public domain. |
Why This Matters
A lower tPSA and reduced HBA count in the variable region can improve membrane permeability for intracellular targets while potentially reducing off-target interactions with polar binding sites, making this compound more suitable for cell-based phenotypic screening where passive diffusion is rate-limiting.
- [1] Ertl, P., Rohde, B. and Selzer, P. (2000) 'Fast calculation of molecular polar surface area as a sum of fragment-based contributions and its application to the prediction of drug transport properties.' Journal of Medicinal Chemistry, 43(20), pp. 3714-3717. View Source
- [2] Xiang, Q. et al. (2018) 'Discovery and optimization of 1-(1H-indol-1-yl)ethanone derivatives as CBP/EP300 bromodomain inhibitors for the treatment of castration-resistant prostate cancer.' European Journal of Medicinal Chemistry, 147, pp. 238-252. View Source
